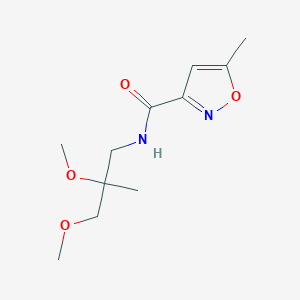

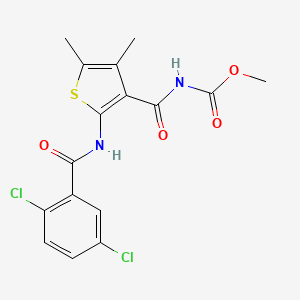

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

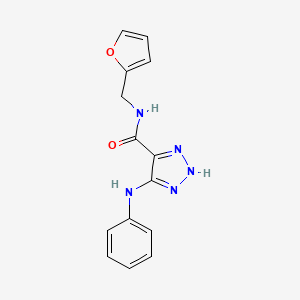

The compound N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide is a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. Oxazole derivatives are of significant interest due to their presence in various biologically active molecules and their potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through several methods. One such method involves the use of gold catalysis to synthesize 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions, as described in the first paper . This process includes the formation of an intermediate 5-methylene-4,5-dihydrooxazole, which can be observed and accumulated, providing a direct and catalytic preparative access to alkylidene oxazolines. The intermediate is stable and can be trapped at low temperatures for extended periods. Deuteration experiments in this study reveal a stereospecific mode of the initial reaction steps.

Molecular Structure Analysis

The molecular structure of oxazole derivatives, such as the one , is characterized by the presence of a 2-methyl-4,5-oxazolediyl unit. This structure is rigid and polar, which can be incorporated into the main chains of polyamides to improve solubility without compromising thermal properties, as indicated in the third paper . The introduction of such units into polymeric chains is effective in enhancing material properties, making them suitable for high-performance applications.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. For instance, the second paper discusses the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . The reaction exhibits high selectivity for primary benzylic alcohols over secondary ones, aliphatic alcohols, and phenols. The byproduct of this reaction, isoxazole hydrazine, can be easily isolated and recycled, demonstrating the versatility of oxazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

Oxazole derivatives exhibit a range of physical and chemical properties. The aromatic polyamides containing the 2-methyl-4,5-oxazolediyl structure, as mentioned in the third paper, show high thermal properties with glass transition temperatures between 280 and 354°C and thermal decomposition temperatures ranging from 376 to 421°C . These polyamides also display good solubility in various organic solvents, which is an important characteristic for processing and application in different domains. The amorphous nature of these polyamides suggests potential for diverse applications where ordered crystalline structures are not required.

Scientific Research Applications

Masked Forms of Activated Carboxylic Acids

Oxazoles, including compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide, are used as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo nucleophilic attack, facilitating the synthesis of complex molecules such as macrolides. This application is crucial in the synthesis of (±)-recifeiolide and (±)-di-0-methylcurvularin, showcasing the versatility of oxazoles in organic synthesis (H. Wasserman, Ronald J. Gambale, M. Pulwer, 1981).

Catalysis in Synthesis

The compound's oxazole moiety is pivotal in catalysis, offering a pathway to synthesize 2,5-disubstituted oxazoles under mild conditions via gold catalysis. This method highlights a direct and catalytic approach to access alkylidene oxazolines, an intermediate step towards synthesizing oxazoles. Such catalytic processes underscore the compound's utility in creating structurally diverse and complex molecules (A. Hashmi, Jan P. Weyrauch, W. Frey, J. Bats, 2004).

Material Science and Polymer Synthesis

In material science, the oxazole ring found in similar compounds is integral to the synthesis of novel polyamides with high thermal properties. These polyamides, synthesized from precursors containing the oxazole unit, demonstrate high glass transition and decomposition temperatures, alongside good solubility in organic solvents. Such properties are vital for the development of advanced materials with potential applications in various industries (F. Akutsu, Mari Inoki, Kazuhiro Sunouchi, Yuji Sugama, Yoshio Kasashima, K. Naruchi, M. Miura, 1998).

Synthesis of Amino Acid Derivatives

The structural motif of oxazole, akin to N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide, is also explored in the design of functionalized amino acid derivatives for anticancer agents. Such derivatives show promising cytotoxicity against various cancer cell lines, indicating the compound's role in developing new therapeutic agents (Vivek Kumar, Mukesh M Mudgal, N. Rani, A. Jha, M. Jaggi, Anu T. Singh, V. Sanna, Pratibha Singh, P. Sharma, R. Irchhaiya, A. Burman, 2009).

properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-8-5-9(13-17-8)10(14)12-6-11(2,16-4)7-15-3/h5H,6-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCNNXNLESYWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

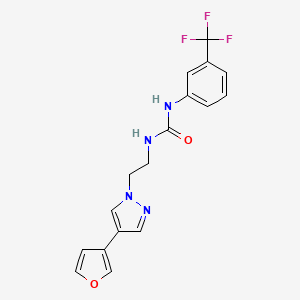

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

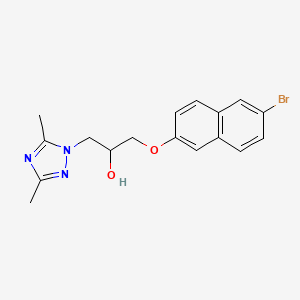

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

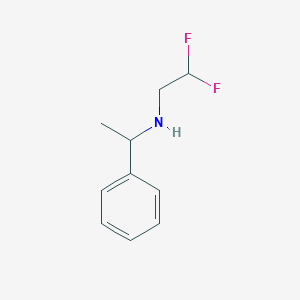

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)